2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide
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Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide is a complex organic compound that belongs to the class of isothiazoles Isothiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
It is known that isothiazoles, a class of compounds to which this molecule belongs, are widely utilized in medicinal chemistry due to the unique properties of two electronegative heteroatoms in a 1,2-relationship .
Biochemical Pathways
Isothiazoles are known to be involved in a variety of biological activities, but the specific pathways influenced by this compound would need to be determined through further study .
Result of Action
Some compounds synthesized from benzo[d]isothiazol-3(2h)-one, a related compound, have shown favorable antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide typically involves the cyclization of thioacrylamides or dithiopropionamides. The reaction conditions often require the presence of a strong acid or base to facilitate the cyclization process. Additionally, metal-catalyzed approaches have been reported to deliver densely decorated isothiazoles bearing various sensitive functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. given the complexity of its structure, it is likely that the synthesis would involve multiple steps, including the preparation of intermediate compounds and their subsequent cyclization under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Scientific Research Applications
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential use as an antimicrobial and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Isothiazolinones: These compounds share a similar isothiazole ring structure and are used as biocides due to their antimicrobial properties.
Benzisothiazoles: These compounds also contain a benzene ring fused to an isothiazole ring and are used in medicinal chemistry for their potential therapeutic effects.
Uniqueness
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide is unique due to its specific substitution pattern and the presence of the mesityl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2,4,6-trimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-11-9-12(2)17(13(3)10-11)20-18(22)14(4)21-19(23)15-7-5-6-8-16(15)26(21,24)25/h5-10,14H,1-4H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKOKXWVOPYMKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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